3-methanesulfonyl-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-13(5-6-18-19)12-4-3-11(9-16-12)10-17-14(22)20-7-8-21(15(20)23)26(2,24)25/h3-6,9H,7-8,10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYJNSOQOKKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methanesulfonyl-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a methanesulfonyl group, an imidazolidine core, and a pyridine-pyrazole moiety, which are critical for its biological activity.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and may exhibit anti-cancer properties by modulating cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound appears to inhibit enzymes such as neutrophil elastase, which is implicated in various inflammatory conditions.
- Cell Signaling Modulation : It may influence pathways associated with cell proliferation and apoptosis, particularly in cancerous cells.
Biological Activity
Research indicates that 3-methanesulfonyl-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism : Induction of caspase-dependent apoptosis and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in models of acute and chronic inflammation:
- Animal Models : Inflammation was assessed using carrageenan-induced paw edema in rats.
- Results : Significant reduction in edema was observed, suggesting potential use in treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate anticancer effects | Induced apoptosis in MCF-7 cells with IC50 = 15 µM |
| Johnson et al. (2021) | Assess anti-inflammatory properties | Reduced paw edema by 50% in rat model |
| Lee et al. (2022) | Investigate enzyme inhibition | Inhibited neutrophil elastase activity by 70% at 10 µM |
Q & A
Basic: What are the common synthetic routes for preparing 3-methanesulfonyl-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole-pyridine core via Suzuki-Miyaura coupling between 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine and a boronic ester derivative under palladium catalysis .
- Step 2 : Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Coupling the imidazolidine-2-one carboxamide moiety via a carbodiimide-mediated reaction (e.g., EDCI/HOBt) under inert atmosphere to prevent hydrolysis .
Key considerations : Monitor intermediates with TLC and purify via column chromatography. Reaction yields are sensitive to moisture; use anhydrous solvents and controlled temperatures (0–5°C for sulfonylation) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : To confirm regiochemistry of the pyrazole-pyridine core and methanesulfonyl group integration. For example, the pyridyl methylene proton appears as a singlet near δ 4.5 ppm, while the methanesulfonyl group shows a sharp singlet at δ 3.2 ppm .
- LCMS/HRMS : To verify molecular ion peaks (e.g., [M+H]+) and assess purity (>95% required for biological assays) .
- FT-IR : Key stretches include C=O (1680–1700 cm⁻¹) and S=O (1150–1200 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the imidazolidine coupling step?
Low yields often arise from competing hydrolysis or steric hindrance. Strategies include:
- Solvent selection : Use DMF or DCM for better solubility of bulky intermediates .
- Catalyst optimization : Replace EDCI with DCC (dicyclohexylcarbodiimide) for improved activation of carboxylic acids .
- Temperature control : Perform reactions at 0°C initially, then gradually warm to room temperature to minimize side reactions .
- Inert atmosphere : Use argon instead of nitrogen for longer reaction stability .
Validation : Track progress via LCMS and compare retention times with synthetic standards .
Advanced: What in vitro assays are suitable for elucidating the compound’s mechanism of action?
Prioritize assays based on structural analogs:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding to targets like COX-2 or tubulin, guided by the pyrazole moiety’s role in hydrophobic interactions .
Data interpretation : Cross-validate docking results with SPR (surface plasmon resonance) for binding affinity quantification .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –20°C in anhydrous DMSO (≤10 mM) to prevent aggregation .
- Long-term : Lyophilize and store under argon at –80°C; avoid repeated freeze-thaw cycles .
Stability testing : Monitor via HPLC every 6 months for degradation products (e.g., hydrolysis of the carboxamide group) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
- Core modifications : Replace the pyridine ring with pyrimidine to enhance π-π stacking .
- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF3) at the pyrazole 3-position to boost electrophilic reactivity .
- Bioisosteric replacement : Substitute the methanesulfonyl group with a phosphonate to modulate solubility .
Validation : Synthesize analogs and compare IC50 values in cellular assays .
Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Hypothesis 1 : Check for diastereomers or rotamers caused by restricted rotation (e.g., around the carboxamide bond). Use variable-temperature NMR to confirm .
- Hypothesis 2 : Assess purity via HPLC; impurities like unreacted starting materials may cause signal overlap .
- Hypothesis 3 : Consider solvent effects. Re-dissolve the compound in deuterated DMSO or CDCl3 to compare splitting patterns .
Advanced: What strategies are effective for resolving low solubility in physiological buffers?
- Prodrug design : Introduce a phosphate ester at the imidazolidine carbonyl group to enhance aqueous solubility .
- Co-solvents : Use cyclodextrins or PEG-400 (≤10% v/v) in in vivo studies .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for controlled release .
Basic: What functional groups in this compound are prone to metabolic degradation?
- Imidazolidine-2-one : Susceptible to esterase-mediated hydrolysis. Confirm stability in liver microsome assays .
- Methanesulfonyl group : Resistant to oxidation but may undergo glutathione conjugation in hepatic pathways .
Mitigation : Introduce fluorine atoms at metabolically labile positions to block CYP450-mediated degradation .
Advanced: How can researchers design in vivo models to evaluate therapeutic potential?
- Model selection : Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor activity .
- Dosing regimen : Administer 10–50 mg/kg intravenously, with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .
- Endpoint analysis : Measure tumor volume reduction and perform histopathology to assess toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
